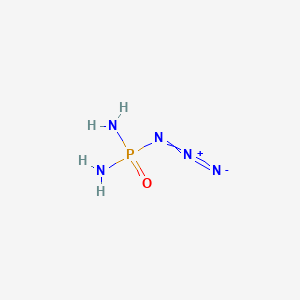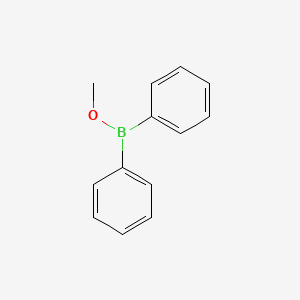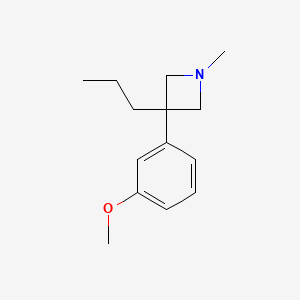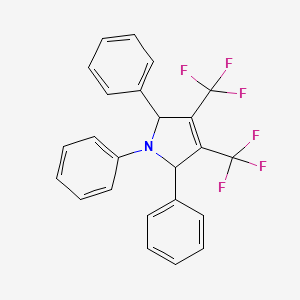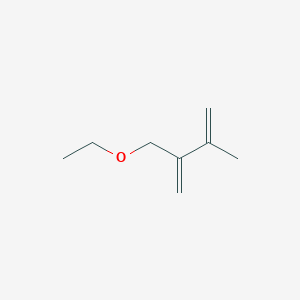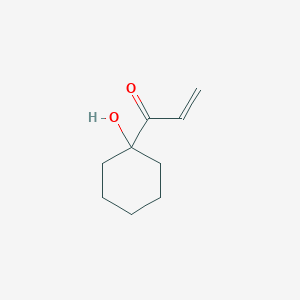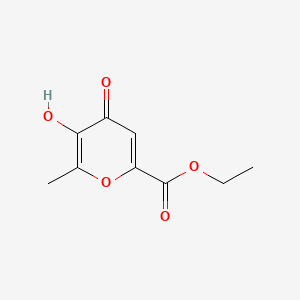
Dibromo(diethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(diethyl)silane: is an organosilicon compound characterized by the presence of two bromine atoms and two ethyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromo(diethyl)silane can be synthesized through several methods. One common approach involves the reaction of diethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows:
(C2H5)2SiH2+Br2→(C2H5)2SiBr2+H2
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to handle the reactive bromine gas safely. The reaction is usually carried out in a controlled environment to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dibromo(diethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Reduction Reactions: this compound can be reduced to diethylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution: Formation of new organosilicon compounds with different functional groups.
Reduction: Formation of diethylsilane.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Chemistry: Dibromo(diethyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of silicone-based materials.
Mecanismo De Acción
Mechanism: The chemical reactivity of dibromo(diethyl)silane is primarily due to the presence of the bromine atoms, which can be readily substituted by nucleophiles. The silicon atom in the compound can also participate in various chemical transformations, leading to the formation of new silicon-containing compounds.
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites in organic molecules, which can react with the bromine atoms. The pathways involved in its reactions typically include nucleophilic substitution and reduction mechanisms.
Comparación Con Compuestos Similares
Dichloro(diethyl)silane: Similar in structure but contains chlorine atoms instead of bromine.
Diethylsilane: Lacks halogen atoms and is less reactive.
Dibromo(dimethyl)silane: Contains methyl groups instead of ethyl groups.
Uniqueness: Dibromo(diethyl)silane is unique due to the presence of both bromine atoms and ethyl groups, which confer specific reactivity and properties that are distinct from other organosilicon compounds.
Propiedades
Número CAS |
18169-73-8 |
|---|---|
Fórmula molecular |
C4H10Br2Si |
Peso molecular |
246.02 g/mol |
Nombre IUPAC |
dibromo(diethyl)silane |
InChI |
InChI=1S/C4H10Br2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Clave InChI |
SRIHMZCTDWKFTQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



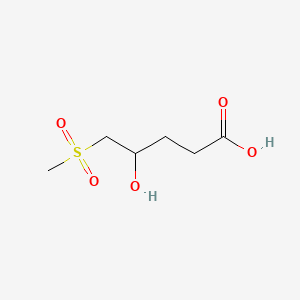
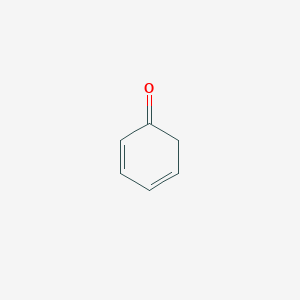
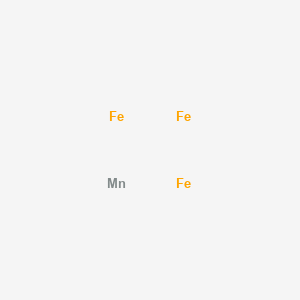

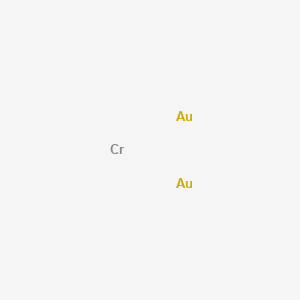
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
